molecular formula C10H11NO5 B13591298 Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate

Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate

Cat. No.: B13591298
M. Wt: 225.20 g/mol
InChI Key: BSZZTYXFVKNTEM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate is an organic compound with a molecular formula of C10H11NO5 It is a derivative of propanoic acid and contains both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.

Major Products Formed

    Oxidation: Formation of Methyl 2-oxo-3-(2-nitrophenyl)propanoate.

    Reduction: Formation of Methyl 2-hydroxy-3-(2-aminophenyl)propanoate.

    Substitution: Formation of Methyl 2-chloro-3-(2-nitrophenyl)propanoate.

Scientific Research Applications

Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate
  • Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
  • Ethyl 2-hydroxy-3-(2-nitrophenyl)propanoate

Uniqueness

Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity

Biological Activity

Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C10H11NO4C_{10}H_{11}NO_4 and a molecular weight of approximately 225.2 g/mol. Its structure includes a hydroxyl group, a propanoate moiety, and a nitrophenyl substituent, which contribute to its unique chemical properties and reactivity.

The biological activity of this compound is largely attributed to the presence of the hydroxyl and nitro groups. These functional groups enhance its reactivity with various biological targets, including enzymes and receptors. The compound may alter enzyme activity, affecting metabolic pathways and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of pathogens, including bacteria and fungi. The nitrophenyl group is believed to play a crucial role in this activity by enhancing the compound's ability to penetrate microbial cell membranes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

This compound has also shown cytotoxic effects against several cancer cell lines. For instance, assays conducted on HeLa (cervical cancer) and MCF-7 (breast cancer) cells demonstrated that the compound induces apoptosis in these cells at specific concentrations.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting strong antimicrobial potential.
  • Anti-inflammatory Mechanism : In a murine model of acute inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. This effect was associated with decreased levels of TNF-alpha and IL-6 in serum samples.
  • Cytotoxicity Assessment : A series of cytotoxicity assays were performed on various cancer cell lines, including A549 (lung cancer) and PC3 (prostate cancer). The compound exhibited IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxicity.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 50 µg/mL
Anti-inflammatoryMurine modelReduced paw edema
CytotoxicityHeLaIC50 = 25 µM
CytotoxicityMCF-7IC50 = 20 µM
CytotoxicityA549IC50 = 30 µM
CytotoxicityPC3IC50 = 28 µM

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-hydroxy-3-(2-nitrophenyl)propanoate

InChI

InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-4-2-3-5-8(7)11(14)15/h2-5,9,12H,6H2,1H3

InChI Key

BSZZTYXFVKNTEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

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